5,6-Dimethoxy-1H-indole-2-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Dimethoxy-1H-indole-2-carbonyl chloride is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of two methoxy groups at the 5 and 6 positions of the indole ring and a carbonyl chloride group at the 2 position. It is a yellow to orange crystalline solid, soluble in organic solvents like dichloromethane and dimethyl sulfoxide .
Preparation Methods
The synthesis of 5,6-Dimethoxy-1H-indole-2-carbonyl chloride typically involves the reaction of 5,6-dimethoxyindole with a chlorinating agent such as thionyl chloride or oxalyl chloride. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the carbonyl chloride group. The general reaction scheme is as follows:
Starting Material: 5,6-Dimethoxyindole
Chlorinating Agent: Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂)
Reaction Conditions: Anhydrous solvent (e.g., dichloromethane), reflux, inert atmosphere (e.g., nitrogen or argon)
The reaction proceeds with the formation of this compound as the main product .
Chemical Reactions Analysis
5,6-Dimethoxy-1H-indole-2-carbonyl chloride undergoes various chemical reactions, including:
-
Nucleophilic Substitution: : The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Reagents: Amines, alcohols, thiols
Conditions: Room temperature to reflux, inert atmosphere
Products: Amides, esters, thioesters
-
Reduction: : The carbonyl chloride group can be reduced to the corresponding alcohol.
Reagents: Reducing agents such as lithium aluminum hydride (LiAlH₄)
Conditions: Anhydrous solvent, low temperature
Products: 5,6-Dimethoxy-1H-indole-2-methanol
-
Oxidation: : The methoxy groups can be oxidized to form corresponding quinones.
Reagents: Oxidizing agents such as potassium permanganate (KMnO₄)
Conditions: Aqueous or organic solvent, room temperature to reflux
Products: 5,6-Dimethoxyindole-2,3-quinone
Scientific Research Applications
5,6-Dimethoxy-1H-indole-2-carbonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5,6-Dimethoxy-1H-indole-2-carbonyl chloride largely depends on its reactivity towards nucleophiles and its ability to form various derivatives. The carbonyl chloride group is highly electrophilic, making it a key site for nucleophilic attack. This reactivity allows the compound to form amides, esters, and other derivatives, which can interact with biological targets such as enzymes and receptors. The methoxy groups at the 5 and 6 positions can also influence the compound’s electronic properties and its interactions with molecular targets .
Comparison with Similar Compounds
5,6-Dimethoxy-1H-indole-2-carbonyl chloride can be compared with other indole derivatives such as:
5,6-Dimethoxyindole-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride group.
5,6-Dihydroxyindole-2-carboxylic acid: Contains hydroxyl groups instead of methoxy groups, leading to different reactivity and biological properties.
5,6-Dimethoxy-2,3-dihydro-1H-indole: Lacks the carbonyl chloride group, resulting in different chemical behavior and applications.
These comparisons highlight the unique reactivity and applications of this compound in various fields of research and industry.
Properties
IUPAC Name |
5,6-dimethoxy-1H-indole-2-carbonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO3/c1-15-9-4-6-3-8(11(12)14)13-7(6)5-10(9)16-2/h3-5,13H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMZXCRVQEOHOGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=C(N2)C(=O)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.